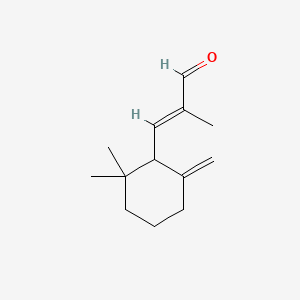
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde is an organic compound with the molecular formula C13H20O It is characterized by a cyclohexyl ring substituted with methylene and dimethyl groups, and an aldehyde functional group attached to a methacrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde typically involves the reaction of 2,2-dimethyl-6-methylenecyclohexanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylene group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylic acid.
Reduction: 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylic alcohol.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The methacrylate moiety can participate in polymerization reactions, leading to the formation of cross-linked networks.
類似化合物との比較
Similar Compounds
- 3-(2,2-Dimethyl-6-methylenecyclohexyl)propionaldehyde
- 3-(2,2-Dimethyl-6-methylenecyclohexyl)acrylic acid
- 3-(2,2-Dimethyl-6-methylenecyclohexyl)methanol
Uniqueness
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde is unique due to the presence of both an aldehyde and a methacrylate group, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide versatility in synthetic chemistry and potential for diverse biological activities.
特性
CAS番号 |
67801-13-2 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
(E)-3-(2,2-dimethyl-6-methylidenecyclohexyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C13H20O/c1-10(9-14)8-12-11(2)6-5-7-13(12,3)4/h8-9,12H,2,5-7H2,1,3-4H3/b10-8+ |
InChIキー |
LLJNTMFCLMRXSC-CSKARUKUSA-N |
異性体SMILES |
C/C(=C\C1C(=C)CCCC1(C)C)/C=O |
正規SMILES |
CC(=CC1C(=C)CCCC1(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



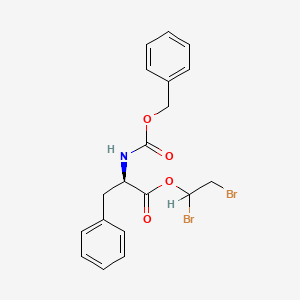
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)



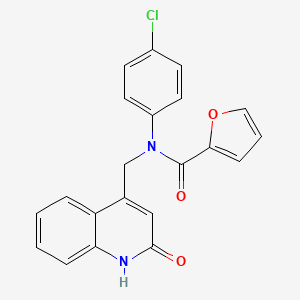

![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)

![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
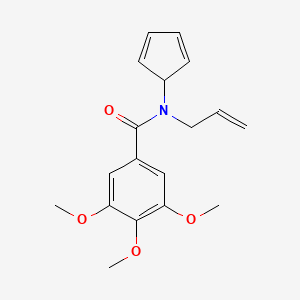
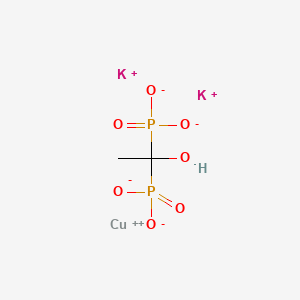
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
